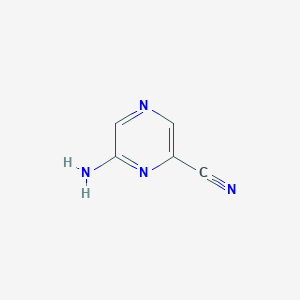

2-Amino-6-cyanopyrazine

Descripción

Contextualization of Nitrogen-Containing Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom in addition to carbon atoms. These compounds are of immense importance in the fields of organic and medicinal chemistry. openmedicinalchemistryjournal.commdpi.com Their structural diversity and ability to interact with biological targets make them a cornerstone of drug discovery and development. openmedicinalchemistryjournal.comijsrtjournal.com In fact, approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. mdpi.com

The significance of these compounds stems from their widespread presence in natural products, including alkaloids, vitamins, hormones, and antibiotics. mdpi.com This natural prevalence has inspired chemists to synthesize a vast array of novel nitrogen-containing heterocyclic compounds with diverse biological activities. These activities include anti-inflammatory, antibacterial, anti-tumor, antiviral, and antifungal properties. mdpi.com The presence of nitrogen atoms in the heterocyclic ring can influence the molecule's physical and chemical properties, such as its ability to form hydrogen bonds, which is often crucial for binding to biological targets like enzymes and receptors. mdpi.com

Significance of Pyrazine (B50134) and Cyanopyrazine Scaffolds in Contemporary Research

Pyrazine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This scaffold is a key structural component in many biologically active compounds and approved drugs. mdpi.comresearchgate.net The pyrazine ring is often used in drug design as a bioisostere for other aromatic rings like phenyl or pyridine (B92270), meaning it can replace these rings without significantly altering the molecule's biological activity while potentially improving properties like solubility or metabolic stability. pharmablock.com

The introduction of a cyano (-CN) group to the pyrazine ring to form a cyanopyrazine scaffold further enhances its importance in medicinal chemistry. The cyano group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the pyrazine ring and influence its interactions with biological targets. Cyanopyrazine derivatives have been investigated for a wide range of therapeutic applications. For instance, certain cyanopyrazine derivatives have been explored as inhibitors of checkpoint kinase 1 (CHK1), a target of interest in cancer therapy. acs.org

Overview of the Research Landscape for 2-Amino-6-cyanopyrazine and its Derivatives

This compound is a specific cyanopyrazine derivative that serves as a valuable building block in the synthesis of more complex molecules with potential applications in pharmaceuticals and material science. The presence of both an amino (-NH2) group and a cyano group on the pyrazine ring provides multiple reaction sites for further chemical modifications, allowing for the creation of a diverse library of derivatives.

Research on this compound and its derivatives has explored their potential in various areas. For example, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. Some studies have focused on their antimicrobial properties, with certain derivatives showing activity against various bacterial and fungal strains. Furthermore, the unique electronic and photophysical properties of these compounds have led to investigations into their use as fluorescent sensors for biological and environmental applications. The versatility of the this compound scaffold continues to make it an active area of research for the development of new functional molecules.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 59489-39-3 |

| Molecular Formula | C₅H₄N₄ |

| Molecular Weight | 120.11 g/mol |

| Boiling Point | 367.8 °C |

| Density | 1.34 g/cm³ |

This data is compiled from available chemical information.

Examples of Biologically Active Pyrazine-Containing Compounds

| Compound Name | Therapeutic Application |

| Pyrazinamide | Antitubercular |

| Amiloride | Diuretic |

| Glipizide | Antidiabetic |

| Pazinaclone | Anxiolytic |

This table provides examples of established drugs that contain the pyrazine scaffold, highlighting its importance in medicine. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-aminopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-1-4-2-8-3-5(7)9-4/h2-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZVCPCJIMIEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608803 | |

| Record name | 6-Aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-39-3 | |

| Record name | 6-Amino-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59489-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Cyanopyrazine and Its Analogues

Conventional Synthetic Approaches to 2-Aminocyanopyrazines

Traditional methods for the synthesis of the pyrazine (B50134) ring system often rely on the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation. For the preparation of aminocyanopyrazines, specific nitrogen-containing precursors and strategic cyclization reactions are employed.

Condensation Reactions with Nitrogen-Containing Precursors

A prominent precursor for the synthesis of aminocyanopyrazines is diaminomaleonitrile (B72808) (DAMN). This versatile building block contains the necessary nitrogen and cyano functionalities. One notable approach involves the one-pot reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile. This method yields 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. The reaction proceeds through the formation of a highly reactive imidoyl chloride intermediate from the isocyanide and carbonyl chloride. Subsequent attack by diaminomaleonitrile, followed by intramolecular cyclization and dehydration, leads to the formation of the pyrazine ring. nih.gov

The general scheme for this reaction is as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Alkyl Isocyanide | Aryl/Alkyl Carbonyl Chloride | Diaminomaleonitrile | 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitrile |

This condensation strategy offers a direct route to highly substituted aminocyanopyrazines, demonstrating the utility of diaminomaleonitrile as a key precursor.

Cyclization Strategies for Pyrazine Ring Formation

Cyclization reactions are fundamental to the formation of the pyrazine core. In the context of 2-aminocyanopyrazines, intramolecular cyclization of suitably functionalized open-chain precursors is a key strategy. For instance, the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile, can be conceptually applied to the synthesis of cyanopyrazine systems. chem-station.combuchler-gmbh.comwikipedia.org While direct application to 2-amino-6-cyanopyrazine may require specific precursors, the underlying principle of base-catalyzed intramolecular cyclization of nitriles is a relevant strategy for forming the pyrazine ring with a cyano substituent.

Another important cyclization strategy involves the reaction of α-halocarbonyl compounds with precursors containing both amino and cyano functionalities. For example, the reaction of 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile with α-halocarbonyl compounds leads to a series of fused pyrazine derivatives through a cyclocondensation reaction. researchgate.net This highlights the importance of cyclization reactions in building complex heterocyclic systems based on the pyrazine core.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as powerful tools for the efficient synthesis of complex molecules like 2-aminocyanopyrazine derivatives. These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity.

One-Pot Synthesis Protocols for this compound Derivatives

While direct one-pot syntheses of this compound are not extensively reported, numerous protocols exist for the synthesis of its structural analogues, particularly 2-amino-3-cyanopyridine (B104079) derivatives. These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile, and a nitrogen source, often ammonium (B1175870) acetate (B1210297). The reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to afford the highly substituted aminopyridine product.

A typical four-component reaction for the synthesis of 2-amino-3-cyanopyridine analogues is depicted below:

| Component 1 | Component 2 | Component 3 | Component 4 | Product |

| Aldehyde | Ketone | Malononitrile | Ammonium Acetate | 2-Amino-3-cyanopyridine derivative |

This one-pot approach allows for the rapid assembly of the aminocyanopyridine core from simple and readily available starting materials.

Catalytic Systems in MCRs for 2-Aminocyanopyrazine Formation

The efficiency and selectivity of multicomponent reactions for the synthesis of aminocyanopyrazines and their analogues can be significantly enhanced by the use of catalysts. Transition metal catalysts, in particular, have proven to be highly effective in promoting these transformations.

Copper Catalysts:

Copper-based catalysts have been widely employed in the multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. For instance, copper nanoparticles supported on charcoal (Cu/C) have been shown to be an efficient and reusable heterogeneous catalyst for the four-component reaction of aldehydes, ketones, malononitrile, and ammonium acetate. The use of a heterogeneous catalyst simplifies the work-up procedure and allows for catalyst recycling, aligning with the principles of green chemistry.

Cobalt Catalysts:

Cobalt catalysis has been explored for various C-H functionalization reactions, including cyanation, which is a key step in the synthesis of cyanopyrazines. Cobalt(III)-catalyzed C-H cyanation of arenes and heteroarenes using various cyanating agents has been reported. acs.orgnih.govbeilstein-journals.orgnih.govsemanticscholar.org This approach offers a direct method for the introduction of a cyano group onto a pre-existing heterocyclic ring.

Furthermore, cobalt nanoparticles have been utilized as catalysts for the synthesis of N-heterocycles through acceptorless dehydrogenative coupling reactions. nih.gov While not directly applied to this compound, this methodology demonstrates the potential of cobalt catalysis in the formation of pyrazine and other nitrogen-containing heterocyclic rings. Cobalt complexes have also been used in the synthesis of pyrazine derivatives through the dehydrogenative self-coupling of 2-amino alcohols. acs.org These examples highlight the growing interest in cobalt catalysis for the synthesis of complex heterocyclic molecules, and future research may see its application in the direct synthesis of this compound and its analogues.

Nanocatalysis and Heterogeneous Catalysis

The synthesis of aminocyanopyrazine analogues has been significantly advanced by the application of nanocatalysis and heterogeneous catalysis, which offer advantages such as high efficiency, easy catalyst separation, and reusability. nih.gov These methods are central to developing sustainable chemical processes. mdpi.com

One notable approach involves the use of superparamagnetic recyclable nanocatalysts. For instance, a Fe₃O₄@THAM-Mercaptopyrimidine magnetic nanocatalyst has been successfully employed for the synthesis of 2-amino-3-cyanopyridine derivatives. orgchemres.org This reaction proceeds under solvent-free conditions at 70°C, and the catalyst can be easily recovered using an external magnet for subsequent reuse, demonstrating high stability and environmental compatibility. orgchemres.org Similarly, a novel magnetic heterogeneous nanocatalyst, MFe₂O₄@PDA@BuSO₃H, has been developed for the synthesis of 2-benzopyrazine-aminoimidazole hybrids. nih.gov This core-shell nanocatalyst provides sulfonic acid groups as active sites, enhancing the electrophilicity of carbonyl compounds and facilitating domino multicomponent reactions in an environmentally friendly water-ethanol solvent system. nih.gov

Other heterogeneous systems have also proven effective. Nanostructured Na₂CaP₂O₇ has been utilized as an efficient catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives. scispace.com Furthermore, catalysts based on vanadium, molybdenum, and phosphorus (VMoOP systems) supported on carriers like aluminum oxide or silica (B1680970) gel are used in the gas-phase catalytic ammoxidation of 2-methylpyrazine (B48319) to produce 2-cyanopyrazine, a direct precursor. google.com This method is noted for the high activity and long service life of the catalyst. google.com Another patent describes a multi-component catalyst with vanadium and titanium as primary components for the ammoxidation process, highlighting high product yield and purity. google.com

Table 1: Examples of Nanocatalysis and Heterogeneous Catalysis in the Synthesis of this compound and Analogues

| Catalyst | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Fe₃O₄@THAM-Mercaptopyrimidine | Various aldehydes, malononitrile, etc. | Solvent-free, 70°C | Easy magnetic separation, reusability, high yield orgchemres.org |

| MFe₂O₄@PDA@BuSO₃H | Aldehydes, bromoacetophenone, etc. | H₂O–EtOH (1:1), reflux | Recyclable, excellent catalytic activity for domino reactions nih.gov |

| VMoOP system on Al₂O₃/SiO₂ | 2-Methylpyrazine, ammonia, air | Gas phase | High catalyst activity, long service life, simple process google.com |

| V/Ti-based multi-component catalyst | 2-Methylpyrazine, ammonia, air | Gas phase, 683K | High conversion efficiency (97.1%), high selectivity (90.3%) google.com |

Solvent-Free and Environmentally Benign Synthetic Routes

The development of solvent-free and environmentally benign synthetic methods is a cornerstone of green chemistry, aiming to reduce waste and avoid the use of hazardous substances. Several such protocols have been established for the synthesis of 2-aminocyanopyrazine analogues.

A simple and economical one-pot method for synthesizing 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines involves the three-component condensation of an aldehyde, malononitrile, and a thiol at ambient temperature. researchgate.netncl.res.in This reaction uses diethylamine (B46881) as a catalyst and is notable for avoiding conventional work-up and purification procedures, making it a cost-effective and green protocol. researchgate.netncl.res.in

Catalytic one-pot syntheses under solvent-free conditions have also been achieved using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and its polymeric form (PBBS) as catalysts. researchgate.net These methods provide good to excellent yields of 2-amino-3-cyanopyridines from aryl aldehydes, substituted acetophenones, malononitrile, and ammonium acetate. researchgate.net The use of zinc zirconium phosphate (B84403) as a catalyst in solvent-free, four-component syntheses of 2-amino-3-cyanopyridine derivatives has also been reported, demonstrating high efficiency. scispace.com

Table 2: Environmentally Benign Synthetic Routes for this compound Analogues

| Method | Reactants | Catalyst | Conditions | Key Advantages |

|---|---|---|---|---|

| Three-component condensation | Aldehyde, malononitrile, thiol | Diethylamine | Ambient temperature | Simple, economical, avoids conventional work-up researchgate.netncl.res.in |

| One-pot synthesis | Aryl aldehydes, acetophenones, malononitrile, ammonium acetate | TBBDA / PBBS | Solvent-free | Mild and efficient procedure, good to excellent yields researchgate.net |

| Four-component synthesis | Aldehyde, ketone, malononitrile, ammonium acetate | Zinc Zirconium Phosphate | Solvent-free | High efficiency, one-pot reaction scispace.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. scirp.orgresearchgate.net This technique has been effectively applied to the synthesis of 2-aminocyanopyrazine analogues.

The one-pot synthesis of 2-amino-3-cyanopyridine derivatives from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate can be achieved in just 7-9 minutes under solvent-free microwave irradiation, resulting in excellent yields (72-86%). semanticscholar.org This method is lauded for being convenient, rapid, and environmentally friendly. semanticscholar.org Another study reports the synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines from 4'-hydroxy chalcones, malononitrile, and ammonium acetate under solventless microwave conditions, which is also characterized as an eco-friendly green chemistry approach. researchgate.net

A simple and efficient method for the rapid synthesis of 2-amino-3-cyanopyridines from arylidenemalanonitriles and ketones in the presence of ammonium acetate has been developed using microwave irradiation without a solvent. rsc.org This approach considerably reduces reaction times while improving yields compared to classical heating. rsc.org The synthesis of various pyrimidine (B1678525) derivatives, which are structurally related to pyrazines, has also been successfully conducted using microwave assistance, highlighting the broad applicability of this technique in heterocyclic chemistry. nih.gov

Table 3: Microwave-Assisted Synthesis of this compound Analogues

| Starting Materials | Reaction Time | Conditions | Yield | Reference |

|---|---|---|---|---|

| Malononitrile, aromatic aldehyde, methyl ketone, ammonium acetate | 7-9 min | Solvent-free, Microwave | 72-86% | semanticscholar.org |

| Arylidenemalanonitriles, ketones, ammonium acetate | Not specified | Solvent-free, Microwave | Improved yields | rsc.org |

| 4'-Hydroxy chalcones, malononitrile, ammonium acetate | Not specified | Solvent-free, Microwave | Good yields | researchgate.net |

| α-cyanoketene S,N-acetals, guanidine (B92328) nitrate | 25-50 min | DMF, Microwave | Improved yields | scirp.org |

Derivatization and Functionalization Strategies

The this compound scaffold possesses three distinct sites for chemical modification: the amino group, the cyano group, and the pyrazine ring itself. Each site offers unique opportunities for derivatization to modulate the molecule's properties.

Modifications at the Amino Group

The primary amino group on the pyrazine ring is a versatile handle for functionalization. It can readily undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. A key transformation is the formation of amides, which can introduce a wide variety of substituents. For example, research into inhibitors of mycobacterial methionine aminopeptidase (B13392206) has involved the synthesis of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides. nih.gov This involves creating an amide linkage at the amino position, demonstrating a practical application of amino group derivatization on the pyrazine core. nih.gov Furthermore, general methods for derivatizing amino acids, which involve modifying the amino group, can be conceptually applied to this compound to enhance properties like hydrophobicity or to prepare derivatives for analytical purposes. nih.govmdpi.com

Transformations of the Cyano Group

The cyano (nitrile) group is one of the most versatile functional groups in organic synthesis, capable of being converted into various other functionalities. researchgate.net It can be hydrolyzed under acidic or basic conditions to form a carboxamide and subsequently a carboxylic acid. Enzymatic hydrolysis using nitrilases also presents a green alternative for this transformation. mdpi.com

The cyano group can also participate in cyclization reactions. For instance, 2,3-dicyanopyrazine serves as a precursor for 2-aminopteridin-4-one derivatives. arkat-usa.org In this synthesis, one of the cyano groups is transformed through reaction with an amine, and the remaining cyano group participates in a subsequent ring-closing step to form the fused pteridine (B1203161) system. arkat-usa.org This highlights the potential of the cyano group in this compound to act as an electrophilic site for constructing more complex heterocyclic structures.

Substituent Introduction on the Pyrazine Ring

Introducing new substituents directly onto the carbon atoms of the pyrazine ring is generally challenging due to the ring's electron-deficient nature. thieme-connect.deresearchgate.net Direct electrophilic aromatic substitution is difficult. However, nucleophilic aromatic substitution (S_NAr) is a viable strategy if a suitable leaving group, such as a halogen, is present on the ring. thieme-connect.de While this compound itself lacks such a group, related halopyrazines readily undergo nucleophilic displacement. thieme-connect.de

Modern synthetic methods offer alternative strategies. For example, a metal-free, photocatalytic three-component Minisci-type reaction has been developed for the C2-selective functionalization of 4-cyanopyridines, an analogous electron-deficient system. acs.org Such radical-based approaches could potentially be adapted for the functionalization of the pyrazine ring in this compound, allowing for the introduction of alkyl or acyl groups at available positions.

Spectroscopic and Structural Elucidation of 2 Amino 6 Cyanopyrazine Derivatives

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of its bonds nih.gov.

FT-IR spectroscopy is instrumental in identifying the key functional groups within 2-amino-6-cyanopyrazine derivatives. The primary absorptions of interest are the stretching vibrations of the amino (N-H) and cyano (C≡N) groups, as well as vibrations associated with the pyrazine (B50134) ring.

For related 2-aminonicotinonitrile derivatives, the amino group typically exhibits two distinct N-H stretching bands: an asymmetric stretching vibration in the range of 3412–3487 cm⁻¹ and a symmetric stretching vibration between 3300–3368 cm⁻¹ mdpi.com. The presence of two bands is characteristic of a primary amine (-NH₂). The carbon-nitrogen triple bond of the cyano group gives rise to a strong, sharp absorption peak in the region of 2204–2210 cm⁻¹ mdpi.com. For other 2-amino-3-cyanopyridine (B104079) derivatives, similar characteristic peaks are observed, with N-H stretches appearing around 3454-3462 cm⁻¹ and 3307-3361 cm⁻¹, and the C≡N stretch at approximately 2201 cm⁻¹ semanticscholar.org. The spectra are also characterized by C=C and C=N stretching vibrations from the pyrazine ring, typically found in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compounds |

|---|---|---|---|

| -NH₂ (Amino) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | 2-Amino-4,6-diphenylnicotinonitriles mdpi.com, 2-Amino-3-cyanopyridines semanticscholar.org |

| -C≡N (Cyano) | C≡N Stretch | 2200 - 2220 | 2-Amino-4,6-diphenylnicotinonitriles mdpi.com, 2-Amino-3-cyanopyridines semanticscholar.org |

| Pyrazine Ring | C=C and C=N Stretch | 1400 - 1600 | General aromatic heterocycles |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of light. The cyano group's C≡N stretch, which is strong in FT-IR, also typically produces a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak nih.gov. In a study of 5-cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide, a related derivative, the N-H stretching mode was observed at 3293 cm⁻¹ in the Raman spectrum uantwerpen.be. The symmetric stretching vibrations of non-polar bonds often result in more intense Raman signals, providing valuable data on the carbon skeleton of the pyrazine ring researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds by mapping the carbon and hydrogen frameworks.

In the ¹H NMR spectrum of this compound derivatives, the protons on the pyrazine ring appear as distinct signals in the aromatic region (typically δ 7.0–9.0 ppm). The exact chemical shifts and coupling patterns depend on the substitution pattern. For the parent this compound, two singlets would be expected for the two protons on the pyrazine ring.

The protons of the amino group (-NH₂) typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. In various 2-amino-3-cyanopyridine and nicotinonitrile derivatives, this signal is observed in the range of δ 5.30–7.00 ppm mdpi.comsemanticscholar.org. The chemical shift of the NH₂ protons can vary depending on the solvent, concentration, and temperature.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference Compounds |

|---|---|---|---|

| Pyrazine Ring (Ar-H) | 7.0 - 9.0 | Singlet, Doublet | 2-Amino-3-cyanopyridines semanticscholar.org, 2-Amino-4,6-diphenylnicotinonitriles mdpi.com |

| Amino (-NH₂) | 5.3 - 7.0 | Broad Singlet | 2-Amino-3-cyanopyridines semanticscholar.org, 2-Amino-4,6-diphenylnicotinonitriles mdpi.com |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound derivatives, the carbon atoms of the pyrazine ring typically resonate in the range of δ 120–165 ppm researchgate.net. The carbon atom attached to the electron-donating amino group (C2) is expected to be shielded and appear at a lower chemical shift compared to the carbon attached to the electron-withdrawing cyano group (C6). The quaternary carbon of the cyano group (-C≡N) is typically observed in the range of δ 115–120 ppm rsc.org. Spectral data for the closely related 2-amino-6-chloropyrazine can provide an estimate for the chemical shifts in the target compound spectrabase.com.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference Compounds |

|---|---|---|

| Pyrazine Ring (C-NH₂) | ~155 - 165 | 2-Amino-3-cyanopyridines researchgate.net |

| Pyrazine Ring (C-CN) | ~130 - 145 | 2-Amino-3-cyanopyridines researchgate.net |

| Pyrazine Ring (Ar-C) | ~120 - 150 | Various aminopyrazines rsc.org |

| Cyano (-C≡N) | ~115 - 120 | Various cyanopyrazines rsc.org |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the spectrum of this compound would show a prominent molecular ion peak (M⁺·) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.

Lack of Specific Data for this compound Prevents Detailed Spectroscopic Analysis

A thorough and exhaustive search of scientific literature and chemical databases has revealed a significant gap in the available experimental and computational data regarding the ultraviolet-visible (UV-Vis) absorption spectroscopy of this compound and its derivatives. Despite employing a variety of targeted search queries, no specific studies detailing the electronic transitions, including absorption maxima (λmax) and molar absorptivity (ε) values, for this particular compound could be located.

The investigation extended to broader searches encompassing the photophysical properties of substituted pyrazines and cyanopyrazines. While these inquiries yielded general information on the spectroscopic characteristics of related heterocyclic compounds, the data was not specific to the this compound scaffold. The retrieved studies focused on different substitution patterns or more complex molecular systems where the pyrazine moiety was part of a larger chromophore, making it impossible to isolate the electronic transitions of the target compound.

Consequently, the foundational data required to construct the requested article section, "3.4. Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions," including detailed research findings and interactive data tables, is not available in the public domain. The absence of such fundamental spectroscopic information precludes a scientifically accurate and informative discussion of the electronic transitions specific to this compound and its derivatives as outlined in the user's instructions.

Therefore, this report cannot fulfill the request to generate the specified article content due to the lack of requisite scientific data.

Computational and Theoretical Investigations of 2 Amino 6 Cyanopyrazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometry, electronic properties, and reactivity of systems like 2-Amino-6-cyanopyrazine.

Electronic structure analysis follows geometry optimization, providing information on how electrons are distributed within the molecule. This includes the calculation of molecular electrostatic potential (MESP), which identifies the electron-rich and electron-poor regions of a molecule. For this compound, the nitrogen atoms of the pyrazine (B50134) ring and the cyano group are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack, while the amino group's hydrogen atoms would be electron-poor (positive potential).

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Calculated Value (HF) |

|---|---|---|---|

| Bond Length (Å) | C12-H18 | 1.1018 | 1.0849 |

| Bond Length (Å) | C12-H19 | 1.1018 | 1.0848 |

| Bond Angle (°) | H14-C13-H15 | 109.18 | 109.2 |

| Bond Angle (°) | N1-C6-C5 | 122.032 | 122.1449 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile wikipedia.org. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity wikipedia.org. A smaller gap suggests the molecule is more polarizable and more reactive.

For pyrazine derivatives, the HOMO is typically distributed over the pyrazine ring and the amino group, while the LUMO is often delocalized over the pyrazine ring and the electron-withdrawing cyano group uantwerpen.be. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Potential (μ): μ = -(I + A) / 2. It describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): ω = μ² / 2η. It quantifies the energy lowering of a molecule when it accepts electrons uantwerpen.benih.govrasayanjournal.co.in.

Studies on cyanopyrazine-2-carboxamide derivatives have shown HOMO energies around -8.6 eV and LUMO energies around -6.1 eV, resulting in an energy gap of approximately 2.5 eV uantwerpen.be. These values allow for the calculation of the aforementioned reactivity descriptors, providing a quantitative measure of the molecule's reactivity profile uantwerpen.benih.gov.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -8.6213 |

| ELUMO | -6.1192 |

| Energy Gap (ΔE) | 2.5021 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra Simulation

To understand how a molecule interacts with light, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it can predict vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption researchgate.netrsc.org.

Simulating the UV-Vis absorption spectrum of this compound would involve calculating the transitions from the ground state to various excited states. TD-DFT calculations can identify the nature of these transitions, such as n→π* or π→π* transitions, and the molecular orbitals involved mdpi.com. For similar aminopyrazine systems, studies have shown that the lowest energy transitions often involve the promotion of an electron from a HOMO, localized on the ring and amino group, to a LUMO, localized on the pyrazine and cyano moieties, indicating a charge-transfer character uantwerpen.benih.gov. The solvent environment can significantly influence these transitions, often causing a shift in the absorption maxima (solvatochromism), which can also be modeled using continuum solvation models like the Polarizable Continuum Model (PCM) mdpi.com.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While DFT and TD-DFT provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time nih.govnih.gov. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment, particularly with solvent molecules uantwerpen.be.

For this compound in a solvent like water, an MD simulation could reveal the stability of different conformers, the dynamics of the amino group rotation, and the specific hydrogen bonding interactions between the solute and solvent molecules. By analyzing the trajectory, one can calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This provides a detailed picture of the solvation shell and the strength of intermolecular interactions, which is crucial for understanding its behavior in solution uantwerpen.be.

Quantum Chemical Parameterization and Prediction of Molecular Properties

The results from quantum chemical calculations, primarily DFT, can be used to derive a wide range of molecular properties and descriptors aaai.org. These parameters are essential for developing quantitative structure-activity relationships (QSAR) and for predicting the behavior of new molecules without the need for experimental synthesis and testing nih.gov.

For this compound, DFT calculations can predict properties such as:

Polarizability: The ability of the electron cloud to be distorted by an electric field.

Hyperpolarizability: Related to the non-linear optical (NLO) properties of the molecule. Materials with high hyperpolarizability are important in optoelectronics uantwerpen.be.

Thermodynamic Properties: Properties like enthalpy, entropy, and Gibbs free energy can be calculated from vibrational frequency analysis, providing insights into the molecule's stability and reaction thermodynamics iosrjournals.org.

Computational studies on related cyanopyrazine derivatives have shown that these molecules can possess significant first-order hyperpolarizability values, suggesting potential for NLO applications uantwerpen.be.

Theoretical Prediction of Photophysical Properties and Optical Behavior

Building upon TD-DFT calculations, the photophysical properties of a molecule, such as its fluorescence, can be theoretically predicted mdpi.comrsc.org. This involves optimizing the geometry of the first excited state (S₁) to determine the emission energy, which corresponds to fluorescence. The difference between the absorption and emission maxima is known as the Stokes shift.

For fluorescent molecules like many aminopyridine and aminopyrazine derivatives, computational studies can explore how chemical modifications affect the emission wavelength and quantum yield nih.govsciforum.netresearchgate.net. Theoretical investigations on 2-amino-4,6-diphenylnicotinonitriles, for example, have demonstrated how solvent polarity and substituent effects can lead to a red shift (a shift to longer wavelengths) in the emission spectra nih.govresearchgate.net. These computational insights are vital for designing novel fluorescent probes and materials with tailored optical properties nih.govresearchgate.net. The presence of both an amino donor group and a cyano acceptor group on the pyrazine ring suggests that this compound likely exhibits interesting photophysical properties, including a significant Stokes shift and solvent-dependent fluorescence.

Crystallographic and Solid State Studies

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

As of the current available scientific literature and crystallographic databases, a single crystal X-ray diffraction study for the specific compound 2-Amino-6-cyanopyrazine has not been reported. Consequently, detailed information regarding its three-dimensional structure, crystal packing, lattice dynamics, intermolecular interactions (such as hydrogen bonding and π-π stacking), and potential tautomerism or conformational analysis in the crystalline state remains undetermined.

The determination of a crystal structure through single crystal X-ray diffraction is a foundational technique in chemistry, providing precise atomic coordinates within a crystal lattice. This information is crucial for understanding the fundamental physical and chemical properties of a compound. Without a solved crystal structure for this compound, the subsequent analyses outlined below cannot be performed.

Analysis of Crystal Packing and Lattice Dynamics

Information on the arrangement of molecules within the crystal lattice and their vibrational motions is not available due to the absence of a crystal structure.

Characterization of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A detailed characterization of the intermolecular forces that govern the solid-state assembly of this compound, including the identification and geometry of hydrogen bonds and π-π stacking interactions, is contingent upon the determination of its crystal structure.

Tautomerism and Conformational Analysis in the Crystalline State

The potential for tautomerism, such as the amino-imino tautomerism common in related heterocyclic compounds, and the specific conformation adopted by the this compound molecule in the solid state can only be definitively established through single crystal X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment

Publicly accessible powder X-ray diffraction (PXRD) data for this compound is not currently available. PXRD is a vital analytical technique for identifying crystalline phases and assessing the purity of a bulk sample. A reference PXRD pattern, which could be calculated from a known single crystal structure, is necessary for these purposes.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

A Hirshfeld surface analysis, which provides a quantitative and visual representation of intermolecular interactions within a crystal, cannot be conducted without the prerequisite crystallographic information file (CIF) obtained from a single crystal X-ray diffraction experiment. This analysis is instrumental in understanding the nature and relative importance of different intermolecular contacts.

Reactivity and Chemical Transformations of 2 Amino 6 Cyanopyrazine

Nucleophilic and Electrophilic Reactions at the Pyrazine (B50134) Core

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic is further amplified by the electron-withdrawing nature of the cyano group at the 6-position. Consequently, the pyrazine core of 2-Amino-6-cyanopyrazine is generally resistant to electrophilic aromatic substitution.

| Reaction Type | Reagent Type | Reactivity of Pyrazine Core |

| Electrophilic Substitution | Electrophiles (e.g., nitrating or halogenating agents) | Generally unreactive due to the electron-deficient ring. |

| Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides) | Susceptible, particularly if a good leaving group is present on the ring. |

Transformations of the Amino Substituent

The exocyclic amino group in this compound behaves as a typical aromatic amine and can undergo a variety of chemical transformations. These reactions are crucial for modifying the compound's properties and for its use as a building block in more complex molecules.

Common Transformations of the Amino Group:

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Diazotization: The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, hydroxyl, or other functional groups.

Condensation: The amino group can condense with aldehydes and ketones to form Schiff bases (imines).

Reactions Involving the Cyano Group (e.g., cyclization, addition)

The cyano (nitrile) group is a versatile functional group characterized by its electrophilic carbon atom. thieme-connect.de This allows it to undergo nucleophilic addition, a key reaction in its chemical repertoire. chemistrysteps.com

Nucleophilic Addition and Cyclization: The cyano group is susceptible to attack by nucleophiles. A notable example is the reaction with compounds containing N-terminal cysteine residues. nih.govnih.gov In this reaction, the thiol group of cysteine acts as a nucleophile, attacking the electrophilic carbon of the cyano group. This is followed by an intramolecular cyclization involving the N-terminal amino group, resulting in the formation of a stable thiazoline ring. nih.govnih.gov This type of biocompatible reaction proceeds under mild, aqueous conditions. nih.gov

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding carboxamide (2-amino-6-carbamoylpyrazine), while complete hydrolysis gives the carboxylic acid (2-aminopyrazine-6-carboxylic acid). chemistrysteps.com

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can reduce the nitrile to an imine, which is then hydrolyzed to an aldehyde. chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the cyano group to form, after hydrolysis, ketones.

| Reagent/Condition | Product Type |

| N-terminal Cysteine | Thiazoline ring (via cyclization) |

| H₃O⁺ or OH⁻ (heat) | Carboxylic acid or Carboxamide |

| LiAlH₄ | Primary amine |

| Grignard Reagent (R-MgX) | Ketone (after hydrolysis) |

Ring Fusion and Heterocyclic Annulation Reactions

The strategic positioning of the amino and cyano groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly those containing a pyrimidine (B1678525) ring fused to the pyrazine core, such as pteridines. The ortho-relationship between the amino group and a ring nitrogen, combined with the adjacent cyano group, provides the necessary functionality for annulation reactions.

These reactions typically involve the reaction of this compound with a reagent that can provide one or more carbon atoms to form the new ring. For instance, reaction with formamide or other one-carbon synthons can lead to the formation of a fused pyrimidine ring. researchgate.net This approach is a common strategy for synthesizing complex nitrogen-containing heterocycles. nih.gov

Coordination Chemistry: Formation of Metal Complexes and Ligand Behavior

Pyrazine and its derivatives are well-known for their ability to act as ligands in coordination chemistry. mdpi.comnih.govrsc.orgbohrium.com this compound can function as a versatile ligand, coordinating to metal ions through several potential donor sites: the two pyrazine ring nitrogens, the amino group nitrogen, and the cyano group nitrogen.

It most commonly acts as a bidentate chelating ligand, coordinating to a metal center through one of the pyrazine ring nitrogens and the exocyclic amino group. This forms a stable five-membered chelate ring, a favored conformation in coordination chemistry. This coordination mode has been observed in complexes of similar ligands with transition metals like copper(II). mdpi.combohrium.com The pyrazine ring can also act as a bridge between two metal centers, leading to the formation of coordination polymers. mdpi.com The specific coordination mode depends on the metal ion, the counter-ion, and the reaction conditions. mdpi.comjocpr.com

Biological and Pharmacological Applications of 2 Amino 6 Cyanopyrazine Derivatives

Antimicrobial Activities

The antimicrobial potential of 2-Amino-6-cyanopyrazine derivatives has been investigated against a range of pathogenic microorganisms, including bacteria and fungi. These compounds have shown promise in combating infections, a critical area of research given the rise of antibiotic resistance.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

One study on new 2-amino-4-aryl-3-cyanopyridines found that a specific derivative, compound 3c, exhibited a substantial antimicrobial effect. Its MIC value against the Gram-negative bacterium Escherichia coli was determined to be 577 μg/ml, and against the Gram-positive bacterium Bacillus subtilis, it was 288 μg/ml researchgate.net. Another study focusing on N-amino-5-cyano-6-pyridones, which are structurally related, reported that compounds 3d and 3e showed MIC values of 3.91 µg/mL against E. coli nih.gov. Quinoxaline-based compounds with C-2 amine substitutions also showed good to moderate activity, with compound 5p having a MIC of 4 μg/mL against S. aureus and 8 μg/mL against B. subtilis nih.gov.

Interactive Data Table: Antibacterial Efficacy of this compound Derivatives

| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

|---|---|---|---|---|

| 3c | Bacillus subtilis | 288 researchgate.net | Escherichia coli | 577 researchgate.net |

| 3d | Escherichia coli | 3.91 nih.gov | ||

| 3e | Escherichia coli | 3.91 nih.gov | ||

| 5p | Staphylococcus aureus | 4 nih.gov |

Antifungal Properties

In addition to their antibacterial action, certain derivatives of this compound have been found to possess antifungal properties. A study on s-triazine derivatives, which share a nitrogen-containing heterocyclic core, showed that some compounds exhibited moderate fungal growth inhibition of approximately 25% at a concentration of 32 µg/mL against Candida albicans and Cryptococcus neoformans researchgate.net. Another investigation into s-triazine-benzenesulfonamide hybrids revealed that some of these compounds displayed mild antifungal activity against C. albicans with a MIC of 250 μg/mL mdpi.com. While these are not direct derivatives of this compound, they highlight the potential of related heterocyclic structures in antifungal research.

Mechanistic Insights into Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)

The mechanisms through which this compound derivatives exert their antimicrobial effects are multifaceted and can involve various cellular targets. One proposed mechanism is the disruption of the bacterial membrane. The interaction of these compounds with the bacterial cell membrane can lead to increased permeability and ultimately cell death nih.gov. This membrane-disrupting capability is a common feature of certain antimicrobial peptides and their synthetic mimics nih.gov.

Enzyme inhibition is another critical mechanism of antimicrobial action. Some derivatives have been found to inhibit essential bacterial enzymes. For instance, studies on related compounds have pointed towards the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication nih.gov. Specifically, N-amino-5-cyano-6-pyridone derivatives have been identified as inhibitors of DNA gyrase A nih.gov. The inhibition of such vital enzymes disrupts fundamental cellular processes, leading to the cessation of bacterial growth and proliferation mdpi.com.

Anti-Cancer and Antiproliferative Potentials

The anti-cancer and antiproliferative properties of this compound derivatives have been a significant area of investigation. These compounds have shown the ability to inhibit the growth of various human tumor cell lines and interfere with key signaling pathways involved in cancer progression.

Cytotoxicity Evaluation against Various Human Tumor Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.

Studies on cyanopyridine derivatives have demonstrated significant cytotoxic activity. For example, certain 2-amino-4,6-diphenylnicotinonitriles have shown potent cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7, with some compounds exhibiting higher potency than the standard drug Doxorubicin mdpi.com. One particular derivative, compound 3, had IC50 values of 1.81 ± 0.1 μM against MDA-MB-231 and 2.85 ± 0.1 μM against MCF-7 mdpi.com. Another study on cyanopyridine derivatives reported IC50 values against various cancer cell lines, including HepG2 (liver), HCT-116 (colon), and PC3 (prostate) nih.gov. For instance, compound 4d showed an IC50 of 6.95 ± 0.34 μM against HepG-2 and 8.35 ± 0.42 μM against HCT-116 nih.gov. Furthermore, novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives have also been synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds showing more effectiveness than doxorubicin nih.gov.

Interactive Data Table: Cytotoxicity of this compound Derivatives against Human Tumor Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| 3 | MDA-MB-231 | Breast | 1.81 ± 0.1 mdpi.com |

| 3 | MCF-7 | Breast | 2.85 ± 0.1 mdpi.com |

| 4c | HepG-2 | Liver | 8.02 ± 0.38 nih.gov |

| 4c | HCT-116 | Colon | 7.15 ± 0.35 nih.gov |

| 4d | HepG-2 | Liver | 6.95 ± 0.34 nih.gov |

| 4d | HCT-116 | Colon | 8.35 ± 0.42 nih.gov |

| 4d | MCF-7 | Breast | 8.50 ± 0.42 nih.gov |

| 4d | PC3 | Prostate | 14.08 ± 0.70 nih.gov |

Investigation of Kinase Inhibitory Activity (e.g., PIM-1, IKK-β)

A key mechanism through which this compound derivatives exert their anti-cancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

PIM-1 Kinase Inhibition:

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis. It is overexpressed in various human cancers, making it an attractive therapeutic target. Several studies have reported that cyanopyridine and pyrazine (B50134) derivatives are potent inhibitors of PIM-1 kinase. For instance, certain cyanopyridine derivatives exhibited strong inhibitory effects on PIM-1, with IC50 values in the sub-micromolar range researchgate.netresearchgate.net. One study identified a derivative, compound 4d, as a potent PIM-1 kinase inhibitor with an IC50 value of 0.46 ± 0.02 μM, which was more potent than the reference compound quercetagetin nih.gov. Another research effort on novel cyanopyridines targeting PIM-1 kinase found derivatives with IC50 values as low as 0.13 μM researchgate.net.

Interactive Data Table: PIM-1 Kinase Inhibitory Activity of this compound Derivatives

| Compound | PIM-1 IC50 (µM) |

|---|---|

| 2b | 0.248 researchgate.net |

| 3b | 0.13 researchgate.net |

| 4b | 0.326 researchgate.net |

| 5b | 0.245 researchgate.net |

IKK-β Inhibition:

The inhibitor of nuclear factor kappa B kinase subunit beta (IKK-β) is another important target in cancer therapy as it is a key regulator of the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation. A study focused on 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine (B92270) derivatives investigated their potential as IKK-β inhibitors nih.gov. Through quantitative structure-activity relationship (QSAR) modeling and molecular docking studies, researchers identified several compounds with a good affinity for IKK-β, suggesting their potential for IKK-β enzyme inhibition nih.gov. This indicates that the 2-aminocyanopyridine scaffold is a promising starting point for the development of novel IKK-β inhibitors.

Enzyme Inhibitory Activities

Scientific investigations into the enzyme inhibitory properties of this compound derivatives are not available in the searched scientific literature.

Carbonic Anhydrase Inhibition

No studies were identified that evaluated the efficacy of this compound or its derivatives as inhibitors of carbonic anhydrase.

Adenosine Receptor Antagonism

There is no available research data concerning the activity of this compound derivatives as antagonists for adenosine receptors.

HIV-1 Integrase Inhibition

A search of scientific databases did not yield any publications on the use of this compound derivatives as inhibitors of HIV-1 integrase.

Other Therapeutic Applications

Exploration of other potential therapeutic roles for this compound derivatives is not documented in the available literature.

Antiviral Activities (e.g., against HSV1, HAV)

No research findings were located that describe the antiviral properties of this compound derivatives against Herpes Simplex Virus 1 (HSV-1), Hepatitis A Virus (HAV), or other viruses.

Anti-inflammatory Properties

There are no published studies detailing the anti-inflammatory potential or mechanism of action for this compound or its derivatives.

Anti-tubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health issue, exacerbated by the emergence of drug-resistant strains. rsc.org Pyrazinamide, a pyrazine derivative, is a cornerstone of first-line TB treatment, highlighting the importance of the pyrazine scaffold in anti-tubercular drug discovery. rsc.orgrsc.org Researchers have synthesized and evaluated numerous novel pyrazine derivatives for their efficacy against M. tuberculosis.

In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. rsc.org Several of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra. Specifically, compounds 6a, 6e, 6h, 6j, and 6k from one series and compound 7e from another showed potent inhibitory concentrations (IC₅₀) ranging from 1.35 to 2.18 μM. rsc.org Further evaluation of their 90% inhibitory concentrations (IC₉₀) revealed that five of the most active compounds had IC₉₀ values between 3.73 and 4.00 μM. rsc.org

Another research effort focused on hybrid molecules combining a pyrazine scaffold with other anti-mycobacterial moieties. nih.gov Out of thirty-one synthesized compounds, six (8a, 8b, 8c, 8d, 14b, and 18 ) displayed significant activity against the M. tuberculosis H37Rv strain, with Minimum Inhibitory Concentration (MIC) values of ≤6.25 µg/ml, which is comparable to pyrazinamide. nih.gov

Furthermore, a series of pyrazine-1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-tubercular activity. nih.gov These compounds demonstrated MIC values ranging from 3.13 to 12.5 µg/mL. nih.gov Notably, compounds 2e, 2f, and 2n were the most potent, an effect attributed to halogen substitutions that likely enhanced their lipophilicity and target interactions. nih.gov Molecular docking studies suggested that compound 2f has a strong binding affinity for the DprE1 enzyme. nih.gov

These findings collectively underscore the potential of developing novel this compound derivatives as effective anti-tubercular agents, building upon the established success of the pyrazine core in this therapeutic area.

Table 2: Anti-tubercular Activity of Selected Pyrazine Derivatives

| Compound | Strain | Bioactivity Metric | Result | Reference |

|---|---|---|---|---|

| 6a, 6e, 6h, 6j, 6k | M. tuberculosis H37Ra | IC₅₀ | 1.35 - 2.18 μM | rsc.org |

| 7e | M. tuberculosis H37Ra | IC₅₀ | 1.35 - 2.18 μM | rsc.org |

| 8a, 8b, 8c, 8d, 14b, 18 | M. tuberculosis H37Rv | MIC | ≤6.25 µg/ml | nih.gov |

| 2e, 2f, 2n | M. tuberculosis H37Rv | MIC | 3.13 - 12.5 µg/mL | nih.gov |

Neuroprotective Activities (e.g., Anti-Alzheimer, Anti-Parkinsonism)

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Oxidative stress is considered a key contributor to the pathology of these conditions. nih.gov The development of neuroprotective agents that can mitigate neuronal damage is a critical therapeutic goal.

Anti-Alzheimer's Activity

Alzheimer's disease is associated with the aggregation of amyloid-beta (Aβ) peptides and the formation of neurofibrillary tangles. rsc.org Research has explored the potential of pyrazine derivatives to offer neuroprotection through various mechanisms.

A study on cyanopyridine-triazine hybrids, which share structural similarities with this compound derivatives, identified compounds with multitargeted anti-Alzheimer's potential. nih.gov Compounds 4d and 4h showed promising inhibitory activity against acetylcholinesterase (AChE) with IC₅₀ values of 0.059 and 0.080 μM, respectively. nih.gov These compounds were also found to reduce neuronal death induced by H₂O₂-mediated oxidative stress and Aβ₁₋₄₂ induced cytotoxicity. nih.gov

In another study, a series of pyrazine and quinoxaline probes were synthesized for the detection of tau tangles, another hallmark of Alzheimer's disease. rsc.org The quinoxaline derivative 3b demonstrated high affinity and selectivity for tau aggregates. rsc.org This highlights the utility of the broader class of pyrazine-containing heterocycles in the context of Alzheimer's research.

Furthermore, polysubstituted pyrazine derivatives have been designed as multifunctional agents for Alzheimer's disease, targeting oxidative stress, Aβ aggregation, and metal chelation. nih.gov

Anti-Parkinsonism Activity

Parkinson's disease involves the loss of dopaminergic neurons in the substantia nigra. nih.gov The search for neuroprotective compounds that can protect these neurons is a key research focus.

A study on 6-aminoquinoxaline derivatives, which are structurally related to 2-aminopyrazines, led to the identification of a promising neuroprotective compound, PAQ (4c) . nih.gov This compound was shown to protect dopaminergic neurons in cellular models of Parkinson's disease. nih.gov Further investigation revealed that its neuroprotective action is partly due to the activation of endoplasmic reticulum ryanodine receptor channels. nih.gov Importantly, PAQ (4c) was also effective in reducing neurodegeneration in a mouse model of the disease. nih.gov

While direct evidence for the neuroprotective effects of this compound derivatives is still emerging, the promising results from structurally similar pyrazine and quinoxaline compounds provide a strong rationale for their further investigation as potential therapeutic agents for neurodegenerative diseases.

Table 3: Neuroprotective Activity of Selected Pyrazine and Related Derivatives

| Compound | Disease Model | Target/Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| 4d | Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 0.059 μM | nih.gov |

| 4h | Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 0.080 μM | nih.gov |

| 3b | Alzheimer's Disease | Tau Aggregate Binding | High affinity and selectivity for tau tangles | rsc.org |

| PAQ (4c) | Parkinson's Disease | Neuroprotection of dopaminergic neurons | Attenuated neurodegeneration in a mouse model | nih.gov |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Features for Biological Activity

The biological activity of 2-amino-6-cyanopyrazine derivatives is intrinsically linked to the specific arrangement of their core structural components. The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms, serves as the fundamental scaffold. The relative positions of the amino and cyano groups are critical for establishing specific interactions with biological targets.

Key structural features essential for the biological activity of this class of compounds include:

The Pyrazine Core: This heteroaromatic ring system acts as a scaffold, positioning the key functional groups in a specific spatial orientation for optimal target interaction.

The 2-Amino Group: The amino group is a crucial hydrogen bond donor. In many derivatives, this group forms critical hydrogen bonds with specific amino acid residues within the target protein's binding site, such as asparagine, which can reinforce the ligand-receptor complex. nih.gov

The 6-Cyano Group: The cyano (-C≡N) group is a potent electron-withdrawing group and can act as a hydrogen bond acceptor. mdpi.com Its presence significantly influences the electronic properties of the pyrazine ring and can be vital for binding affinity. For example, the cyano group in related cyanopyridone derivatives has been shown to form hydrogen bonds with residues like Val797, Thr798, and Lys753 in enzyme active sites. mdpi.com

The interplay between these core features dictates the molecule's ability to fit into a specific binding pocket and engage in the necessary non-covalent interactions to elicit a biological response.

Impact of Substituent Nature and Position on Pharmacological Profiles

The pharmacological profile of this compound analogs can be finely tuned by introducing various substituents at different positions on the pyrazine ring. The nature (electron-donating or electron-withdrawing) and position of these substituents can drastically alter a compound's potency, selectivity, and metabolic stability.

One study on related 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors demonstrated that the incorporation of strong electron-withdrawing groups (EWGs) into the pyrazine ring led to a decrease in inhibitory activity. japsonline.com This suggests that for certain targets, maintaining a specific electronic balance on the pyrazine ring is crucial for potency.

Conversely, in other contexts, such as the reactivity of 2-cyanopyridines for bioconjugation, the addition of electron-withdrawing groups like fluoro or trifluoromethyl can enhance the reactivity of the cyano group. rsc.org This highlights that the effect of a substituent is highly dependent on the specific biological target and the mechanism of action.

The following table summarizes the observed impact of different substituent types on related pyrazine and cyanopyridine structures:

| Substituent Type | Position | General Effect on Activity | Rationale |

| Strong Electron-Withdrawing Groups (e.g., -NO₂) | On Pyrazine Ring | Decreased PIM-1K inhibitory activity japsonline.com | Alters the electronic distribution of the pyrazine core, potentially weakening key interactions with the target enzyme. japsonline.com |

| Electron-Withdrawing Groups (e.g., -F, -CF₃) | On Cyanopyridine Ring | Increased reactivity for N-terminal cysteine bioconjugation rsc.org | Enhances the electrophilic character of the cyano-carbon, facilitating nucleophilic attack. rsc.org |

| Aryl Groups | Position 4 and 6 (on related 2-aminopyrimidine (B69317) scaffolds) | Modulates A₁AR/A₂AAR affinity and selectivity nih.gov | Provides opportunities for additional hydrophobic or polar interactions within the receptor binding pocket. nih.gov |

| Methyl Group | On exocyclic amino group (on related 2-aminopyrimidine scaffolds) | Exerts a prominent role in conferring A₁AR selectivity nih.gov | Introduces steric bulk and alters the hydrogen bonding capacity of the amino group, favoring binding to one receptor subtype over another. nih.gov |

Molecular Docking and Drug-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, allowing for the study of drug-target interactions at an atomic level. researchgate.net These studies are instrumental in understanding the SAR of this compound derivatives and guiding rational drug design.

Docking studies on related pyrazine derivatives have identified key amino acid residues that are crucial for binding to various protein targets. For instance, in the inhibition of PIM-1 kinase, derivatives were found to form hydrogen bonds with a number of key residues within the catalytic pocket. japsonline.com

A study of pyrazine-pyridone derivatives designed as antibacterial agents identified specific interactions within the active site of a bacterial enzyme (PDB: 4DUH). nih.gov The most potent compound displayed a high binding affinity attributed to both hydrogen-donor and π-hydrogen bonds. nih.gov

The table below summarizes key interactions identified in molecular docking studies of various pyrazine-based compounds.

| Compound Class | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| 3-(Pyrazin-2-yl)-1H-indazole derivatives | PIM-1 Kinase | Glu171, Glu121, Lys67, Asp128, Asp131, Asp186 | Hydrogen Bonds | japsonline.com |

| Pyrazine-pyridone derivative 5d | Bacterial Target (PDB: 4DUH) | Not specified | Hydrogen-donor bond, π-hydrogen bond | nih.gov |

| 2-oxo-pyridine-3,5-dicarbonitrile derivative 5e | HER-2 | Val734, Lys753, Ser783, Leu785, Thr798 | Hydrogen Bonds | mdpi.com |

These in silico findings provide a structural basis for the observed biological activities and offer a roadmap for designing new analogs with improved affinity and selectivity by optimizing interactions with these key residues. nih.govnih.gov

Computational Approaches for Lead Optimization and Compound Library Design

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for accelerating the hit-to-lead and lead optimization phases of drug discovery involving scaffolds like this compound. frontiersin.orgupenn.edu These methods enable the efficient screening of vast virtual libraries and the rational design of novel compounds with enhanced therapeutic potential. frontiersin.org

Lead Optimization: Once an initial "hit" compound is identified, computational methods are used to refine its structure to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. upenn.edu Techniques employed for the optimization of leads based on the this compound core include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models can predict the activity of newly designed molecules, helping to prioritize which compounds to synthesize. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. frontiersin.org This "pharmacophore" can then be used as a template to design new molecules that retain these key features.

Free Energy Perturbation (FEP): FEP simulations provide rigorous calculations of the relative binding affinities of a series of analogs to a target. nih.gov This allows for the precise evaluation of the energetic impact of structural modifications, guiding the design toward more potent compounds. nih.gov

Compound Library Design: Computational approaches are also used to design focused libraries of this compound derivatives for synthesis and screening. By applying filters based on drug-like properties, predicted activity from QSAR models, and docking scores, researchers can design smaller, more intelligent libraries that have a higher probability of containing potent and selective compounds. science.gov This strategy maximizes the efficiency of the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. frontiersin.org

Materials Science and Emerging Applications of 2 Amino 6 Cyanopyrazine

Fluorescent Properties and Applications in Organic Optoelectronics

The inherent donor-acceptor structure of 2-Amino-6-cyanopyrazine suggests its potential as a building block for fluorescent materials. While direct studies on the fluorescence of the parent compound are not extensively detailed, research on analogous donor-acceptor pyrazine (B50134) and pyridine (B92270) derivatives provides significant insights into its potential. For instance, various donor-acceptor based phenazine–amines have been synthesized and shown to exhibit positive solvatofluorochromism, emitting light in the cyan, blue, and red regions. rsc.org These dyes display intramolecular charge transfer (ICT) transitions, a key mechanism for fluorescence in such molecules. rsc.org

In related systems, such as 6-amino-substituted terpyridines, remarkably efficient fluorescence has been observed in organic solutions. researchgate.net For example, 6-amino-2,2′:6′,2″-terpyridine shows a high fluorescence quantum yield of 0.70 in dichloromethane. researchgate.net This high efficiency is attributed to the aminobipyridyl unit acting as the primary fluorophore. researchgate.net This suggests that the 2-amino-pyrazine core in this compound could similarly serve as an effective fluorescent chromophore.

The potential applications for such fluorescent compounds are significant in the field of organic optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs). Materials with strong solid-state luminescence are sought after as emitters in OLED devices. rsc.org The development of materials that exhibit aggregation-induced emission (AIE) is also of high interest, as this property can enhance emission efficiency in the solid state by preventing quenching effects that occur in aggregated molecules. rsc.org The thermal stability and specific HOMO/LUMO energy levels of these types of donor-acceptor molecules are critical for their performance as emitters or ambipolar materials in optoelectronic devices. rsc.org

Table 1: Photophysical Properties of Related Amino-Substituted Heterocycles

| Compound | Solvent | Emission Maxima (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 6-amino-2,2′:6′,2″-terpyridine | Dichloromethane | 384 | 0.70 |

Potential as Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The donor-acceptor architecture of this compound makes it a promising candidate for NLO applications. Research into pyrazine derivatives has confirmed that this structural motif can lead to significant second- and third-order NLO responses.

Studies on X-shaped pyrazine derivatives, where donor and acceptor substituents are varied, have been conducted to understand their second-order NLO properties. rsc.org Hyper-Rayleigh Scattering (HRS) measurements and Density Functional Theory (DFT) calculations are common methods used to investigate these properties. rsc.orgresearchgate.net The relative positions of the substituents on the pyrazine ring are critical; for instance, the NLO response of 2,6-isomers has been shown to be mostly octupolar, while that of 2,3-isomers is strikingly dipolar. rsc.org

For Λ-shaped pyrazine derivatives containing cyano groups as acceptors and N,N-dimethylamino groups as donors, investigations have revealed two low-lying excited electronic states that contribute additively to the first hyperpolarizability (β), resulting in a dominant dipolar character. researchgate.net The strategic design of these molecules, including the choice of donor/acceptor strengths and the nature of the π-conjugated bridge, allows for the fine-tuning of their NLO response. researchgate.netupce.cz Theoretical calculations, such as the sum-over-states approach, help to rationalize the observed NLO anisotropies by analyzing the symmetry of the low-lying excited states. rsc.org

Table 2: NLO Properties of Related Pyrazine Derivatives

| Derivative Type | NLO Property Investigated | Key Finding |

|---|---|---|

| X-shaped 2,6-isomers | Second-order NLO response | Mostly octupolar anisotropy |

| X-shaped 2,3-isomers | Second-order NLO response | Strikingly dipolar anisotropy |

Applications in Electrical and Electronic Materials

The unique chemical structure of this compound, featuring both amino and cyano functional groups, presents opportunities for its use in the synthesis of advanced electrical and electronic materials, such as conductive polymers. Conductive polymers are a class of organic materials that possess electrical conductivity and are used in a wide range of applications, from sensors to energy storage.